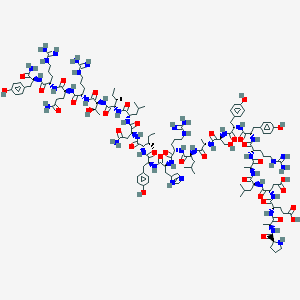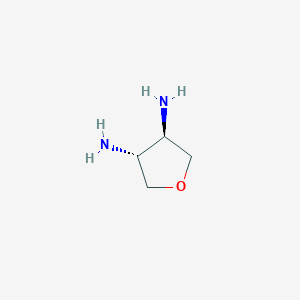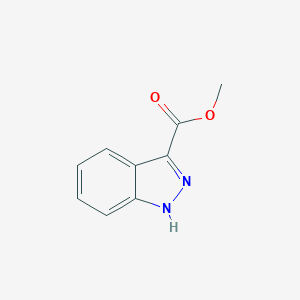
methyl 1H-indazole-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 1H-indazole-3-carboxylate and related compounds involves several strategies, including transition metal-catalyzed reactions, acid/base catalysis, and green chemistry approaches. Among these, catalyst-based methods, particularly those involving copper and palladium, have been extensively studied for their efficiency in forming indazole scaffolds. Advances in green chemistry also offer eco-friendly alternatives, utilizing less harmful reagents and conditions while achieving high yields and selectivity (Kapoor & Yadav, 2023; Mondal, 2023).
Molecular Structure Analysis
The molecular structure of methyl 1H-indazole-3-carboxylate is characterized by the presence of an indazole core, which is a bicyclic structure composed of a fused benzene and pyrazole ring. This core is functionalized with a methyl carboxylate group at the third position. The indazole moiety is known for its photophysical properties, making it a valuable scaffold in drug discovery and material science.
Chemical Reactions and Properties
Methyl 1H-indazole-3-carboxylate participates in various chemical reactions, including nucleophilic substitution, cycloadditions, and cross-coupling reactions. Its chemical properties are influenced by the electron-withdrawing carboxylate group, which can activate the indazole ring towards electrophilic aromatic substitution. Additionally, its ability to engage in hydrogen bonding and dipole-dipole interactions enhances its reactivity and binding affinity towards biological targets (Kaushik et al., 2019).
Physical Properties Analysis
The physical properties of methyl 1H-indazole-3-carboxylate, such as melting point, solubility, and crystallinity, are crucial for its application in synthesis and formulation. These properties can be tailored through functionalization of the indazole scaffold, enabling the compound to be optimized for specific applications in pharmaceuticals and organic materials.
Chemical Properties Analysis
The chemical versatility of methyl 1H-indazole-3-carboxylate is demonstrated by its wide range of reactivity, enabling the synthesis of complex molecules with diverse biological activities. Its reactivity can be modulated through the introduction of various substituents on the indazole ring, thereby affecting the compound's electronic and steric properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Method of Application
The synthesis of these compounds involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Results or Outcomes
Several recently marketed drugs contain the indazole structural motif . These compounds have shown promising results in treating various diseases .
Organic Synthesis
“Methyl 1H-indazole-3-carboxylate” is used as an important raw material and intermediate in organic synthesis .
Method of Application
The specific methods of application in organic synthesis would depend on the particular reaction or process being carried out .
Results or Outcomes
This compound is used in the production of pharmaceuticals, agrochemicals, and dyestuff .
Kinase Inhibitors
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors .
Method of Application
The synthesis of these kinase inhibitors involves nitrosation of indoles in a slightly acidic environment .
Results or Outcomes
1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds have shown promising results in inhibiting kinases .
Synthetic Cannabinoids
MDMB-INACA, a compound containing the indazole structural motif, is used as a precursor in the synthesis of various synthetic cannabinoids .
Method of Application
The specific methods of application would depend on the particular synthetic cannabinoid being produced .
Results or Outcomes
This compound is used for research and forensic applications .
Treatment of Respiratory Diseases
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Method of Application
The specific methods of application would depend on the particular disease being treated .
Results or Outcomes
These compounds have shown promising results in treating various respiratory diseases .
New Psychoactive Substances
Recently, carboxamide-type synthetic cannabinoids, which include compounds like “methyl 1H-indazole-3-carboxylate”, have been distributed globally as new psychoactive substances (NPS) .
Method of Application
These compounds are often used in research and forensic applications .
Results or Outcomes
The safety and effectiveness of these applications can vary, and they should be used responsibly and with an understanding of the potential risks and benefits .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349685 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-indazole-3-carboxylate | |
CAS RN |
43120-28-1 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

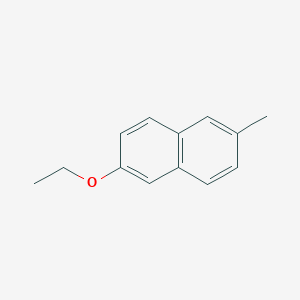
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
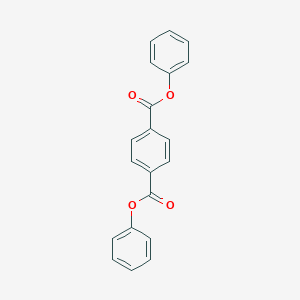
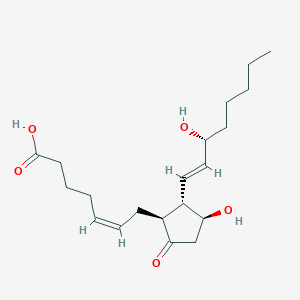
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
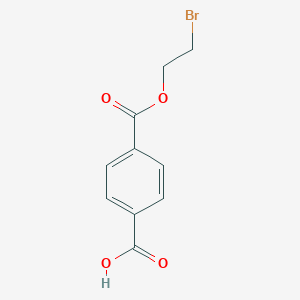
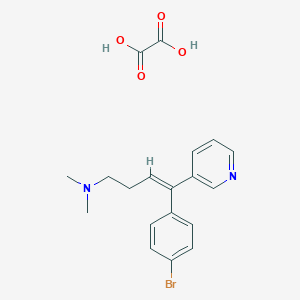
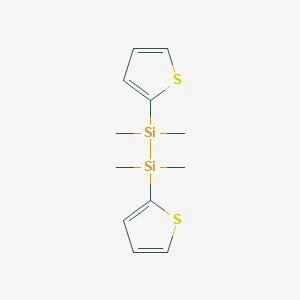
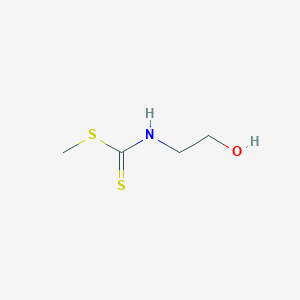
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

